2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one
CAS No.: 1457940-12-3
Cat. No.: VC3400505
Molecular Formula: C13H17BrN2O
Molecular Weight: 297.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1457940-12-3 |
|---|---|
| Molecular Formula | C13H17BrN2O |
| Molecular Weight | 297.19 g/mol |
| IUPAC Name | 2-(3-aminopiperidin-1-yl)-1-(4-bromophenyl)ethanone |
| Standard InChI | InChI=1S/C13H17BrN2O/c14-11-5-3-10(4-6-11)13(17)9-16-7-1-2-12(15)8-16/h3-6,12H,1-2,7-9,15H2 |
| Standard InChI Key | DUSHSTUOTJYAHV-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Br)N |
| Canonical SMILES | C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Br)N |
Introduction
2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one is a synthetic organic compound with a complex molecular structure. It features a piperidine ring and a bromophenyl group, contributing to its potential biological activity. The compound's molecular formula is C₁₃H₁₇BrN₂O, and it has a molecular weight of approximately 297.19 g/mol .
Synthesis Methods
While specific synthesis methods for 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one are not extensively detailed in available literature, compounds with similar structures often involve reactions between appropriate benzoyl chlorides and aminopiperidines under basic conditions. For instance, a related compound, 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one, is synthesized by reacting 4-bromobenzoyl chloride with 3-aminopiperidine in solvents like dichloromethane or ethanol, typically in the presence of a base such as triethylamine.
Research Findings and Future Directions
Given the limited information available on 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one, further research is necessary to elucidate its biological profile and potential applications. Studies focusing on its synthesis, purification, and biological evaluation would provide valuable insights into its pharmacological properties and potential therapeutic uses.
Comparison with Related Compounds
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